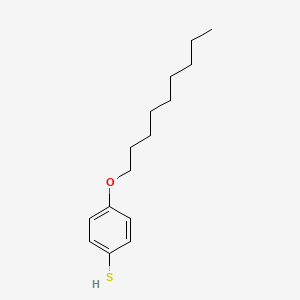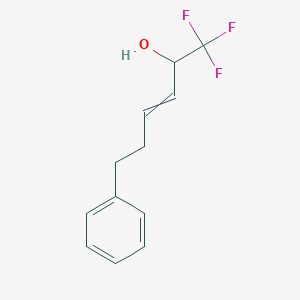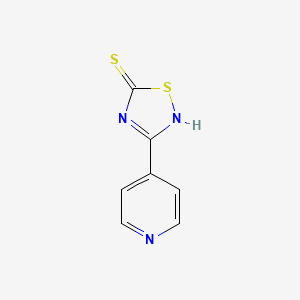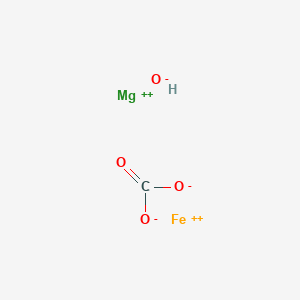
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and dyes. The presence of the benzenesulfonyl group and the chloromethyl group in this compound makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole can be synthesized through a multi-step process. One common method involves the sulfonylation of 3-methylindole with benzenesulfonyl chloride in the presence of a base such as pyridine. This is followed by the chloromethylation of the resulting 1-(benzenesulfonyl)-3-methylindole using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure efficient mixing and heat transfer, and employing catalysts to increase the reaction rate and yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: The benzenesulfonyl group can be reduced to form the corresponding sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include 1-(benzenesulfonyl)-2-(azidomethyl)-3-methyl-1H-indole, 1-(benzenesulfonyl)-2-(thiomethyl)-3-methyl-1H-indole, and 1-(benzenesulfonyl)-2-(alkoxymethyl)-3-methyl-1H-indole.
Oxidation Reactions: Products include various oxidized indole derivatives.
Reduction Reactions: Products include sulfinyl and sulfhydryl derivatives of the original compound.
科学的研究の応用
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. The benzenesulfonyl group can also participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
1-(Benzenesulfonyl)-2-(chloromethyl)-3-methyl-1H-indole can be compared with other similar compounds such as:
1-(Benzenesulfonyl)-3-methylindole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-3-methylindole: Lacks the benzenesulfonyl group, which reduces its potential for hydrogen bonding and π-π interactions.
1-(Benzenesulfonyl)-2-methylindole:
The uniqueness of this compound lies in the combination of the benzenesulfonyl and chloromethyl groups, which provide a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
868081-89-4 |
|---|---|
分子式 |
C16H14ClNO2S |
分子量 |
319.8 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2-(chloromethyl)-3-methylindole |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-14-9-5-6-10-15(14)18(16(12)11-17)21(19,20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChIキー |
OMRZEMSSJOVIII-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)


methanethione](/img/structure/B12548969.png)


![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)


![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)


![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
